molecular formula C25H20FN3 B2808879 1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932488-39-6

1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2808879
CAS No.: 932488-39-6
M. Wt: 381.454
InChI Key: ULSKDPSDNBNNHG-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazoloquinoline core substituted with ethylphenyl, fluoro, and tolyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Quinoline Ring Construction: The pyrazole intermediate is then subjected to cyclization with an ortho-substituted aniline derivative under acidic conditions to form the quinoline ring.

    Substitution Reactions: Introduction of the fluoro, ethylphenyl, and tolyl groups is carried out through electrophilic aromatic substitution reactions using suitable reagents like fluorinating agents, ethylbenzene, and toluene derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for alkylation.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted pyrazoloquinolines depending on the reagents used.

Scientific Research Applications

1-(2-Ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit kinases by competing with ATP for binding, thereby blocking phosphorylation events crucial for cell signaling. The presence of fluoro and tolyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-(2-Ethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the fluoro group, which may result in different biological activity and binding properties.

    6-Fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the ethylphenyl group, affecting its overall hydrophobicity and interaction with molecular targets.

    1-(2-Ethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline: Lacks the p-tolyl group, which may influence its solubility and pharmacokinetic properties.

Uniqueness: 1-(2-Ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the specific combination of substituents that confer distinct chemical and biological properties. The presence of the fluoro group enhances its metabolic stability and binding affinity, while the ethylphenyl and tolyl groups contribute to its hydrophobicity and overall molecular interactions.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to materials science.

Properties

IUPAC Name

1-(2-ethylphenyl)-6-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3/c1-3-17-7-4-5-10-22(17)29-25-19-8-6-9-21(26)24(19)27-15-20(25)23(28-29)18-13-11-16(2)12-14-18/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSKDPSDNBNNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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